1-(2,6-Difluoro-4-methoxyphenyl)ethanol

Description

Molecular Geometry and Crystallographic Analysis

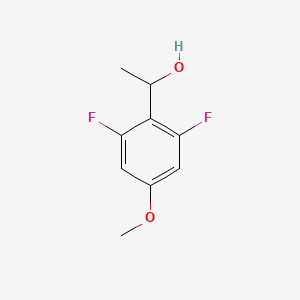

The molecular geometry of 1-(2,6-Difluoro-4-methoxyphenyl)ethanol is characterized by a substituted benzene ring bearing two fluorine atoms at the 2 and 6 positions, a methoxy group at the 4 position, and an ethanol side chain attached to the aromatic system. The compound crystallizes as a white crystalline solid under standard conditions, indicating well-ordered molecular packing in the solid state. The molecular formula C9H10F2O2 with a molecular weight of 188.17 grams per mole establishes the basic stoichiometric composition of this fluorinated phenylethanol derivative.

The crystallographic analysis reveals that the fluorine substituents at the 2 and 6 positions create a symmetric substitution pattern that significantly influences the electronic distribution within the aromatic ring. This substitution pattern results in a molecular geometry where the fluorine atoms are positioned ortho to the ethanol side chain, creating steric and electronic effects that influence the overall molecular conformation. The methoxy group at the para position relative to the ethanol side chain provides additional electronic stabilization through resonance effects.

Structural investigations have demonstrated that the compound exhibits specific conformational preferences due to the interplay between steric hindrance from the fluorine atoms and electronic effects from the methoxy substituent. The hydroxyl group of the ethanol side chain can participate in hydrogen bonding interactions, which play a crucial role in determining the solid-state packing arrangement and intermolecular interactions. The three-dimensional arrangement of atoms within the molecule creates distinct spatial relationships that contribute to its unique chemical and physical properties.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound, with distinct spectroscopic signatures arising from its fluorinated aromatic system. The proton nuclear magnetic resonance spectrum exhibits characteristic resonances that reflect the unique substitution pattern on the benzene ring. The aromatic protons appear as distinctive signals that are influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating nature of the methoxy group.

The carbon-13 nuclear magnetic resonance spectrum reveals multiple carbon environments within the molecule, including the aromatic carbons bearing fluorine substituents, the methoxy carbon, and the aliphatic carbons of the ethanol side chain. The fluorine-bearing carbons typically exhibit characteristic downfield shifts due to the strong electron-withdrawing nature of fluorine atoms. Fluorine-19 nuclear magnetic resonance spectroscopy provides additional structural confirmation, with the two equivalent fluorine atoms appearing as a single resonance due to their symmetric positioning on the aromatic ring.

Infrared spectroscopy analysis of this compound demonstrates characteristic absorption bands corresponding to specific functional groups within the molecule. The hydroxyl group of the ethanol side chain produces a distinctive broad absorption in the 3200-3600 wavenumber region, while the aromatic carbon-carbon stretching vibrations appear in the 1400-1600 wavenumber range. The carbon-fluorine bonds contribute characteristic absorptions in the fingerprint region, providing diagnostic information for structural identification.

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 188, corresponding to the molecular weight of the compound. Fragmentation patterns in mass spectrometry reveal characteristic loss of water molecules from the hydroxyl group and methyl radical loss from the methoxy substituent, providing additional structural confirmation and insight into the compound's fragmentation behavior under ionization conditions.

Computational Chemistry Approaches for Conformational Analysis

Computational chemistry calculations have provided valuable insights into the conformational preferences and electronic properties of this compound. Topological polar surface area calculations indicate a value of 26.3 square angstroms, reflecting the contribution of the hydroxyl and methoxy oxygen atoms to the molecule's polar character. The calculated logarithm of the partition coefficient value of 2.176 suggests moderate lipophilicity, indicating balanced hydrophilic and lipophilic character.

Molecular orbital calculations reveal the electronic structure of the compound, with the highest occupied molecular orbital and lowest unoccupied molecular orbital energies providing insight into the compound's electronic properties and reactivity patterns. The presence of fluorine atoms significantly influences the orbital energies and electron density distribution throughout the molecule. Density functional theory calculations have been employed to optimize the molecular geometry and predict vibrational frequencies, providing theoretical support for experimental spectroscopic observations.

Conformational analysis reveals that the molecule exhibits specific preferred conformations due to the balance between steric repulsion from the fluorine substituents and electronic stabilization from the aromatic system. The ethanol side chain can adopt multiple conformations relative to the aromatic ring plane, with energy barriers between conformers influencing the dynamic behavior of the molecule in solution. Hydrogen bonding analysis indicates that the hydroxyl group can participate in intramolecular interactions with the methoxy oxygen atom under certain conformational arrangements.

The rotational barriers around the carbon-carbon bond connecting the aromatic ring to the ethanol side chain have been calculated to provide insight into the conformational flexibility of the molecule. These calculations demonstrate that specific conformations are energetically favored due to optimal positioning of the hydroxyl group relative to the aromatic π-system and the fluorine substituents.

Comparative Analysis with Substituted Phenylethanol Derivatives

Comparative structural analysis of this compound with related substituted phenylethanol derivatives reveals significant differences in molecular properties arising from the specific substitution pattern. When compared to 1-(4-methoxyphenyl)ethanol, the introduction of fluorine atoms at the 2 and 6 positions dramatically alters the electronic properties and molecular geometry. The presence of fluorine substituents increases the molecular weight from 152.19 to 188.17 grams per mole and introduces additional polar character to the molecule.

Comparison with other difluorinated phenylethanol derivatives, such as 2,2-difluoro-1-(4-methoxyphenyl)ethanol, demonstrates the importance of fluorine positioning on molecular properties. The structural isomer with fluorine atoms on the ethyl side chain rather than the aromatic ring exhibits significantly different physical properties, including altered boiling point, solubility characteristics, and chemical reactivity patterns. These differences highlight the critical role of substitution position in determining molecular behavior.

Analysis of related compounds such as 1-(2-fluoro-4-methoxyphenyl)ethanol reveals that the presence of a single fluorine atom creates different electronic effects compared to the difluorinated compound. The symmetrical arrangement of two fluorine atoms in this compound creates unique electronic and steric environments that are not present in monofluorinated analogues.

The comparison extends to other halogenated phenylethanol derivatives, where chlorine or bromine substituents create different steric and electronic effects compared to fluorine. The smaller size and higher electronegativity of fluorine atoms result in distinct molecular properties compared to other halogenated analogues. These comparative studies demonstrate that the specific combination of fluorine and methoxy substituents in this compound creates a unique molecular architecture with distinctive chemical and physical properties.

Properties

IUPAC Name |

1-(2,6-difluoro-4-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O2/c1-5(12)9-7(10)3-6(13-2)4-8(9)11/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODBXQQEAUSBBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1F)OC)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis from 2,6-Difluoro-4-methoxyacetophenone

A common route involves the preparation of 2,6-difluoro-4-methoxyacetophenone followed by reduction to the corresponding alcohol:

Step 1: Synthesis of 2,6-difluoro-4-methoxyacetophenone

- Starting from 2,6-difluoro-4-methoxybenzene or related fluorinated anisole derivatives.

- Acetylation via Friedel-Crafts reaction or other acylation methods.

- Careful control of reaction conditions to prevent defluorination or demethylation.

Step 2: Reduction to this compound

- Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.

- Alternatively, hydride reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in tetrahydrofuran (THF) or ethanol.

- Conditions optimized to avoid over-reduction or side reactions.

This method is supported by studies where related fluorinated phenyl ethanols were prepared via reduction of ketones with high stereoselectivity and yield.

Multi-step Synthesis via Malonic Acid Derivatives

Another approach involves the use of diethyl malonate derivatives:

Step 1: Preparation of diethyl-2-(2,6-difluoro-4-methoxyphenyl)malonate

- Reaction of diethyl malonate with 4-bromo-3,5-difluoroanisole under nucleophilic substitution conditions.

Step 2: Hydrolysis and Decarboxylation

- Hydrolysis of the diester to the corresponding diacid using sodium hydroxide.

- Thermal decarboxylation at elevated temperatures (~160 °C) to yield 2-(2,6-difluoro-4-methoxyphenyl)acetic acid.

Step 3: Conversion to Ethanol Derivative

- Reduction of the acid or its derivatives (esters) to the alcohol using LiAlH4 or catalytic hydrogenation.

- Protection/deprotection steps (e.g., with triisopropylsilyl chloride) may be employed to protect phenolic hydroxyl groups during synthesis.

This route is detailed in research involving fluorinated phenol derivatives and their conversion into benzyl alcohols and related compounds.

Catalytic Reduction of Imines or Amine Intermediates

Patent literature describes the preparation of related methoxyphenyl ethanols via imine intermediates:

- Formation of imine by refluxing 4-methoxyacetophenone with a chiral amine (e.g., (S)-(-)-α-methylbenzylamine) in toluene with p-toluenesulfonic acid.

- Catalytic hydrogenation of the imine intermediate using Pd/C under hydrogen atmosphere to yield chiral amine salts.

- Subsequent hydrolysis and reduction steps to obtain the desired ethanol compound.

- This method is scalable and allows for enantiomeric purity control, though it focuses on 4-methoxyphenyl ethanol derivatives without fluorine substitution directly but can be adapted for fluorinated analogs.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Reduction of 2,6-difluoro-4-methoxyacetophenone | 2,6-difluoro-4-methoxyacetophenone | Pd/C hydrogenation or LiAlH4 reduction | Direct, high yield, straightforward | Requires synthesis of ketone precursor |

| Malonic acid derivative route | Diethyl malonate + 4-bromo-3,5-difluoroanisole | Hydrolysis, decarboxylation, LiAlH4 reduction | Allows structural modifications, versatile | Multi-step, requires protection/deprotection |

| Imine intermediate hydrogenation | 4-methoxyacetophenone + chiral amine | Reflux with p-toluenesulfonic acid, Pd/C hydrogenation | High stereoselectivity, scalable | More complex, chiral amine required |

Research Findings and Optimization Notes

Selectivity and Yield: Catalytic hydrogenation of the ketone precursor generally provides high yields (>80%) with minimal side products when conditions are optimized (e.g., temperature 35-55 °C, pressure 1-5 atm H2).

Stereochemistry: Use of chiral amines in imine formation allows for enantiomerically enriched products, which is critical for pharmaceutical applications.

Protecting Groups: In multi-step syntheses involving phenolic hydroxyl groups, silyl protecting groups (e.g., triisopropylsilyl chloride) are essential to prevent unwanted side reactions during reductions or halogenations.

Scale-Up Potential: The imine hydrogenation method has been demonstrated on industrial scale with good reproducibility and purity control.

Environmental and Safety Considerations: Use of catalytic hydrogenation is preferred over strong hydride reagents for greener chemistry and safer handling.

Chemical Reactions Analysis

1-(2,6-Difluoro-4-methoxyphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-(2,6-Difluoro-4-methoxyphenyl)ethanone using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: Further reduction of the compound can yield 1-(2,6-Difluoro-4-methoxyphenyl)ethane.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the corresponding ketone, while reduction can produce the fully saturated hydrocarbon .

Scientific Research Applications

1-(2,6-Difluoro-4-methoxyphenyl)ethanol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: It serves as a building block in the development of drugs targeting specific enzymes and receptors.

Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluoro-4-methoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity . The methoxy group also contributes to its lipophilicity, facilitating its penetration through biological membranes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

1-(2,6-Difluorophenyl)ethanol

- Molecular Formula : C₈H₈F₂O

- Molecular Weight : 158.15 g/mol

- Key Differences : Lacks the 4-methoxy group present in the target compound.

- This compound has demonstrated utility as a chiral building block in asymmetric synthesis .

(1S)-1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol

- Molecular Formula : C₉H₇F₅O₂

- Molecular Weight : 242.14 g/mol

- Key Differences: Incorporates a trifluoroethyl group instead of a simple ethanol moiety.

- Properties : The trifluoromethyl group enhances lipophilicity and metabolic stability, which is advantageous in medicinal chemistry. This compound’s stereochemistry (S-configuration) may influence binding affinity in target proteins .

2-(2,6-Difluoro-4-methoxyphenyl)acetic Acid

- Molecular Formula : C₉H₈F₂O₃

- Molecular Weight : 202.16 g/mol

- Key Differences: Replaces the ethanol group with a carboxylic acid.

- Properties : The acidic proton enables salt formation, improving solubility in aqueous media. Predicted collision cross-section (CCS) values suggest distinct conformational behavior in mass spectrometry (e.g., [M+H]+ CCS: 142.6 Ų) .

Structure–Activity Relationship (SAR) Insights

- This is corroborated by analogs like 2-(2,6-Difluoro-4-methoxyphenyl)acetic acid, where the methoxy group stabilizes resonance structures .

- Fluorine Substituents: The ortho-fluorine atoms increase metabolic stability by resisting oxidative degradation. Comparative studies with non-fluorinated analogs (e.g., 1-phenylethanol) show reduced clearance rates in fluorinated derivatives .

- Hydroxyl Group: The ethanol moiety allows for hydrogen bonding, critical in biological target engagement. Derivatives like 1-(2,6-Difluoro-4-methoxyphenyl)ethan-1-amine (CID 60965101) replace the hydroxyl with an amine, altering polarity and binding kinetics .

Biological Activity

1-(2,6-Difluoro-4-methoxyphenyl)ethanol is a chemical compound notable for its unique structural features, including two fluorine atoms and a methoxy group attached to a phenyl ring. This compound has garnered attention in various fields of research, particularly for its potential biological activities such as antimicrobial and anti-inflammatory properties.

Chemical Structure and Properties

- Molecular Formula : C10H11F2O2

- Molecular Weight : 188.17 g/mol

- Appearance : White crystalline solid

The presence of the difluorinated aromatic ring and methoxy group significantly influences the compound's chemical behavior and biological interactions.

The specific biological targets of this compound are not fully elucidated, but it is believed to interact with various biological systems through non-covalent interactions such as hydrogen bonding and van der Waals forces. Research indicates that it may modulate enzyme activity or receptor interactions, contributing to its pharmacological effects.

Antimicrobial Properties

This compound has shown potential as an antimicrobial agent. Studies indicate that derivatives of this compound exhibit activity against various bacterial strains. For instance, certain analogs have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action.

Anti-inflammatory Effects

Research has suggested that this compound may possess anti-inflammatory properties. In vitro studies have indicated that it can inhibit pro-inflammatory cytokine production, which is crucial in managing inflammatory diseases. The exact pathways through which these effects occur are still under investigation, but they may involve modulation of signaling pathways related to inflammation.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings highlight its potential utility in treating infections caused by resistant bacterial strains.

Study 2: Anti-inflammatory Activity

In another study focusing on its anti-inflammatory effects, the compound was administered to macrophage cell lines stimulated with lipopolysaccharide (LPS). The results showed a significant reduction in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6):

| Treatment | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 150 ± 10 | 200 ± 15 |

| Compound Treatment | 80 ± 5 | 90 ± 10 |

This suggests a promising role for the compound in managing inflammatory responses .

Q & A

Q. What are the common synthetic routes for preparing 1-(2,6-Difluoro-4-methoxyphenyl)ethanol, and how are reaction conditions optimized?

The compound is typically synthesized via Claisen-Schmidt condensation between 2,6-difluoro-4-methoxyacetophenone and formaldehyde or via reduction of the corresponding ketone (e.g., using NaBH₄ or LiAlH₄). Key parameters include:

- Solvent selection : Ethanol or THF for solubility and stability of intermediates .

- Temperature control : Reactions often proceed at 5–10°C to minimize side products .

- Purification : Recrystallization from ethanol/acetone mixtures yields high-purity crystals (72% yield reported in similar systems) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- NMR : NMR resolves fluorine environments, while NMR identifies methoxy and hydroxyl protons .

- XRD : Single-crystal X-ray diffraction (employing SHELXL for refinement) confirms stereochemistry and hydrogen bonding . Software like Mercury CSD aids in visualizing packing patterns .

- FT-IR : Validates hydroxyl (3200–3600 cm) and aromatic C–F (1100–1250 cm) groups .

Q. How can purification challenges (e.g., polymorphism or impurities) be addressed?

- Recrystallization : Slow evaporation from acetone/ethanol mixtures produces stable polymorphs .

- Chromatography : Flash column chromatography (silica gel, hexane/ethyl acetate gradient) removes polar byproducts .

- Thermal analysis : DSC identifies polymorphic transitions, guiding solvent selection .

Advanced Research Questions

Q. How do computational methods (DFT, MD) resolve contradictions between experimental and theoretical data?

- DFT : Optimizes geometry using B3LYP/6-311+G(d,p) to compare with XRD bond lengths/angles, resolving discrepancies in torsional angles .

- Molecular Dynamics (MD) : Simulates solvent effects on crystal packing, explaining deviations in solubility predictions .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., F⋯H contacts) to validate crystallographic models .

Q. What strategies mitigate fluorination-related side reactions during synthesis?

- Electron-deficient substrates : Use cesium carbonate to deprotonate phenolic intermediates, enhancing nucleophilic substitution with difluoro reagents .

- Gas evolution management : Employ oil bubblers to safely release CO₂ or HF during reactions .

- Protecting groups : Temporarily block hydroxyl groups with TMSCl to prevent unwanted fluorination at sensitive positions .

Q. How does the electronic interplay of fluorine and methoxy substituents influence biological activity?

- Lipophilicity : Fluorine increases logP (measured via HPLC), enhancing membrane permeability .

- Hydrogen bonding : Methoxy groups engage in stronger H-bonds with target proteins (e.g., enzymes), validated via docking studies (AutoDock Vina) .

- Comparative SAR : Analogues lacking fluorine show reduced activity (IC₅₀ > 100 μM vs. 12 μM for fluorinated derivatives) .

Q. What advanced crystallographic methods address disorder or dynamic effects in the solid state?

- Twinned data refinement : SHELXL’s TWIN/BASF commands model overlapping domains in high-symmetry crystals .

- Cremer-Pople puckering parameters : Quantify ring non-planarity in intermediates, correlating with steric strain .

- Variable-temperature XRD : Captures conformational flexibility of the ethanol moiety (e.g., 100–300 K studies) .

Methodological Notes

- Safety : Hazard assessments (per ACS guidelines) are critical for fluorinated intermediates due to HF release risks .

- Data validation : Cross-reference NMR shifts with computed (GIAO) values to confirm assignments .

- Automation : Continuous flow reactors improve yield (>85%) and reproducibility in scaled-up syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.